![molecular formula C15H16N6O2S2 B2607539 4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole CAS No. 2034202-02-1](/img/structure/B2607539.png)
4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a class of heterocyclic compounds . The molecule also features a pyrrolidine ring, a cyclopropyl group, and a benzo[c][1,2,5]thiadiazole moiety .
Synthesis Analysis
The synthesis of such compounds often involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form the 1,2,3-triazole ring . The exact synthetic route for this specific compound is not provided in the search results.Molecular Structure Analysis
The molecular structure of similar compounds shows that the triazole ring can have considerable delocalization of π-electron density, as indicated by the pattern of bond distances . The molecule may also exhibit specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
- The synthesis and biological evaluation of heterocyclic compounds, including those with a thiadiazole moiety, have shown significant antimicrobial activities (Starrett et al., 1989). These compounds were synthesized as potential antisecretory and cytoprotective antiulcer agents, but demonstrated good cytoprotective properties.
- A study on the synthesis of novel sulfonamides incorporating thiazole and triazole moieties revealed antimicrobial and cytotoxic activities (Swapna et al., 2013). These compounds exhibited antibacterial activity against Pseudomonas aeruginosa and antifungal activity against Penicillium chrysogenum.
Anti-Tumor Potential
- Research on 3,6-disubstituted triazolo[3,4-b]thiadiazole derivatives indicated that they could be potential anti-tumor agents. Some compounds in this series showed inhibitory effects on the growth of a wide range of cancer cell lines (Ibrahim, 2009).
- Another study focused on the synthesis of thiophene and thieno[3,2-d]pyrimidine derivatives, which were evaluated as potent antitumor and antibacterial agents. Some of these compounds showed higher activity against cancer cell lines than the standard drug doxorubicin (Hafez et al., 2017).
Insecticidal Properties
- The compound has been used in the synthesis of various heterocycles, such as pyrrole and pyridine, which were examined as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). These compounds showed promise in controlling agricultural pests.
General Biological Activities
- A comprehensive review highlighted the wide range of biological activities associated with 1,3,4-thiadiazole and its derivatives, including anticancer, anti-inflammatory, antimicrobial, and other effects (Hemanth et al., 2022). This indicates the versatility of such compounds in various therapeutic applications.
Direcciones Futuras
Mecanismo De Acción
Target of action
1,2,3-triazoles and indole derivatives are known to interact with a wide range of biological targets. They can bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .
Mode of action
The mode of action of these compounds often involves interactions with biomolecular targets through hydrogen bonding and bipolar interactions . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Biochemical pathways
These compounds can affect various biochemical pathways due to their broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of action
The molecular and cellular effects of these compounds can vary widely depending on their specific targets and modes of action. For example, some indole derivatives have shown antiviral activity, while others have demonstrated anticancer effects .
Action environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors. For example, the presence of certain enzymes or other molecules in the cellular environment can affect how these compounds interact with their targets .
Propiedades
IUPAC Name |
4-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]sulfonyl-2,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S2/c22-25(23,14-3-1-2-12-15(14)18-24-17-12)20-7-6-11(8-20)21-9-13(16-19-21)10-4-5-10/h1-3,9-11H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPXIXHRBSHLRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)S(=O)(=O)C4=CC=CC5=NSN=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-N-[(1-ethoxycyclopentyl)methyl]acetamide](/img/structure/B2607457.png)
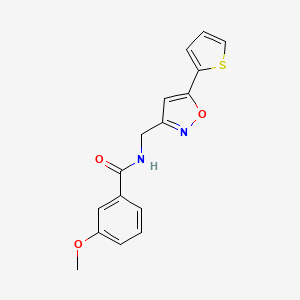
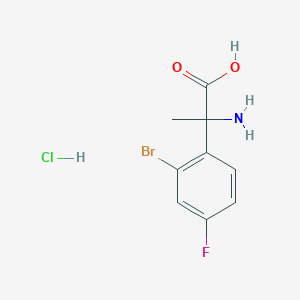



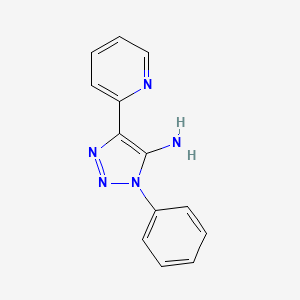
![1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2607470.png)
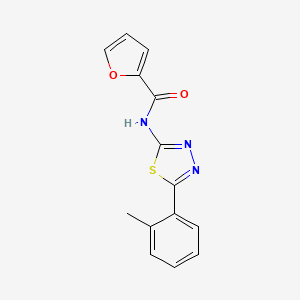
![2-amino-4-(2,5-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2607474.png)
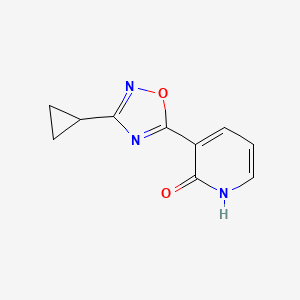
![2-(benzo[d]thiazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide](/img/structure/B2607477.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2607478.png)
![2-((2-chlorobenzyl)thio)-5-methyl-N-(pyridin-3-yl)-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2607479.png)
